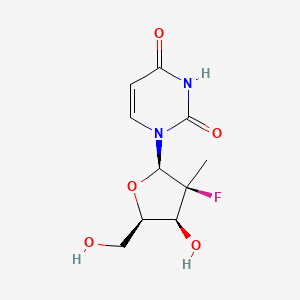![molecular formula C17H11NO8 B14120541 4-Hydroxy-8-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid CAS No. 108766-27-4](/img/structure/B14120541.png)
4-Hydroxy-8-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aristolochic acids are a group of naturally occurring compounds found in plants of the Aristolochiaceae family, including Aristolochia and Asarum species . These compounds are known for their potent nephrotoxic and carcinogenic properties . Aristolochic acid VIA (Reference Grade) is a high-purity form of aristolochic acid used primarily for research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of aristolochic acid involves the extraction from natural sources or chemical synthesis. One method involves the use of copper-mediated magnetic molecularly imprinted polymer (mMIP) for the specific capture of aristolochic acid I . The preparation includes copper (II) as a binding pivot, (3-aminopropyl) triethoxysilane as a functional monomer, and Fe3O4 as a core, using a one-step sol-gel method .
Industrial Production Methods: Industrial production of aristolochic acid typically involves large-scale extraction from Aristolochia plants. The process includes the use of advanced extraction techniques such as pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Aristolochic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of aristolochic acid, such as aristolactams and other related compounds .
Applications De Recherche Scientifique
Aristolochic acid is extensively used in scientific research due to its unique properties:
Mécanisme D'action
Aristolochic acid exerts its effects through several molecular mechanisms:
Nephrotoxicity: It forms DNA adducts that lead to mutations and nephrotoxicity.
Carcinogenicity: It induces oxidative stress and activates signaling pathways such as NF-κB and STAT3, contributing to inflammation and apoptosis.
Molecular Targets: Targets include DNA, various enzymes, and organic anion transporters involved in its bioactivation and toxicity.
Comparaison Avec Des Composés Similaires
Aristolochic Acid I (AAI): The most abundant and nephrotoxic form of aristolochic acid.
Aristolochic Acid II (AAII): Structurally similar to AAI but lacks the O-methoxy group at the 8-position.
Aristolactams: Derivatives of aristolochic acids formed through reduction reactions.
Uniqueness: Aristolochic acid VIA (Reference Grade) is unique due to its high purity and specific use in research applications, providing reliable and consistent results for scientific studies.
Propriétés
Numéro CAS |
108766-27-4 |
|---|---|
Formule moléculaire |
C17H11NO8 |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
4-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C17H11NO8/c1-24-10-4-2-3-7-8(10)5-9(18(22)23)12-11(7)15-16(26-6-25-15)14(19)13(12)17(20)21/h2-5,19H,6H2,1H3,(H,20,21) |
Clé InChI |
ZLAYZZFNRRNYGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=C(C4=C3OCO4)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


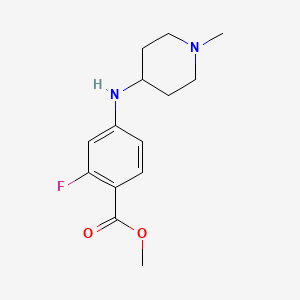
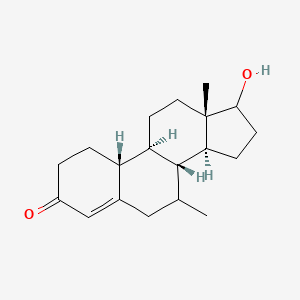
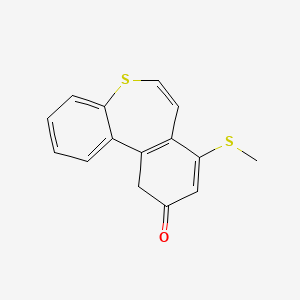

![2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14120480.png)
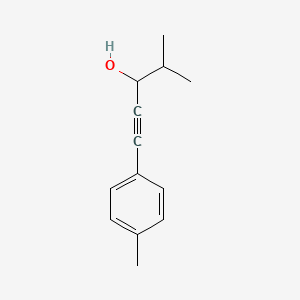
![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120493.png)
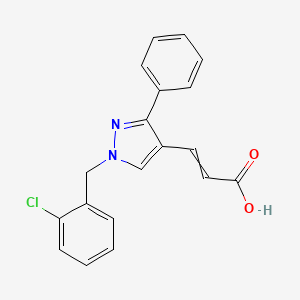
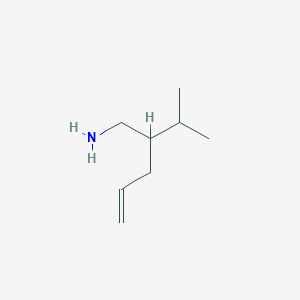
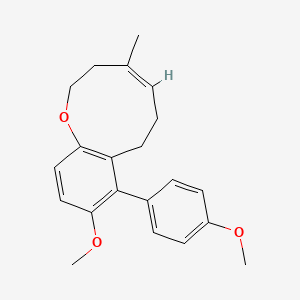
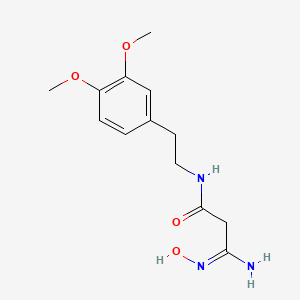
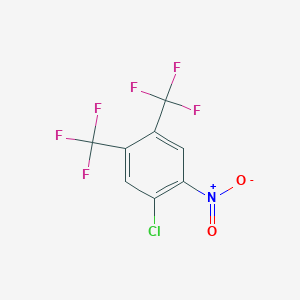
![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B14120551.png)
